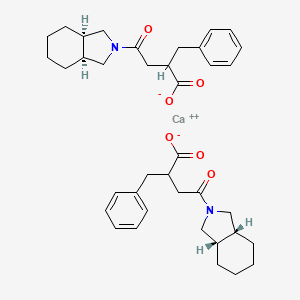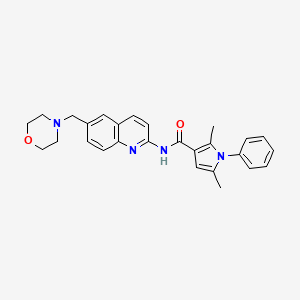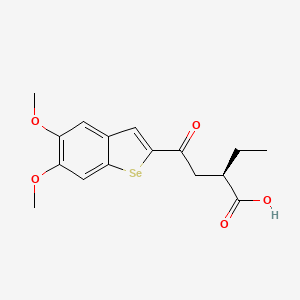![molecular formula C24H25FO5S B11935140 (1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol CAS No. 1028977-37-8](/img/structure/B11935140.png)
(1xi)-1,5-Anhydro-1-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}-4-methylphenyl)-D-glucitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Canagliflozin is a medication primarily used to treat type 2 diabetes mellitus. It belongs to the class of sodium-glucose cotransporter-2 (SGLT2) inhibitors, which work by preventing the kidneys from reabsorbing glucose back into the blood, thereby increasing glucose excretion through urine . This mechanism helps in lowering blood sugar levels in patients with type 2 diabetes. Canagliflozin is marketed under various brand names, including Invokana .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Canagliflozin involves multiple steps, starting from the preparation of key intermediates. One common synthetic route includes the following steps :
Preparation of Intermediate III: This involves the reaction of a thiophene derivative with a fluorobenzyl bromide in the presence of a base.
Hydrolysis: The intermediate is then hydrolyzed using hydrochloric acid in a mixture of tetrahydrofuran (THF) and methanol at 30°C for 3 hours.
Purification: The product is extracted using ethyl acetate, followed by drying and filtration to obtain the final compound.
Industrial Production Methods: Industrial production of Canagliflozin often involves the use of advanced techniques such as hot-melt extrusion to improve the solubility and bioavailability of the drug . The process includes:
Mixing: Components are crushed, sieved, and mixed to form a physical mixture.
Extrusion: The mixture is heated to 130°C and extruded using a double-screw hot-melt extruder.
Cooling and Sieving: The extruded product is cooled to room temperature, crushed, and sieved to obtain the final product.
化学反応の分析
Types of Reactions: Canagliflozin undergoes various chemical reactions, including:
Oxidation: Canagliflozin can be oxidized to form its metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly involving the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various metabolites such as M5, M7, and M9, which are primarily formed through oxidation .
科学的研究の応用
Canagliflozin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of SGLT2 inhibitors and their chemical properties.
Biology: Research focuses on its effects on glucose metabolism and renal function.
作用機序
Canagliflozin works by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the proximal renal tubules . This inhibition prevents the reabsorption of glucose back into the bloodstream, leading to increased glucose excretion through urine. The molecular targets include the SGLT2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function .
類似化合物との比較
- Dapagliflozin
- Empagliflozin
- Ertugliflozin
Comparison:
- Efficacy: Canagliflozin has shown slightly higher efficacy at lowering HbA1c levels compared to other SGLT2 inhibitors .
- Safety: All SGLT2 inhibitors have a similar safety profile, with common side effects including urinary tract infections and genital infections .
- Unique Features: Canagliflozin is unique in its ability to significantly reduce the risk of cardiovascular events in patients with type 2 diabetes .
特性
CAS番号 |
1028977-37-8 |
|---|---|
分子式 |
C24H25FO5S |
分子量 |
444.5 g/mol |
IUPAC名 |
(3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24?/m1/s1 |
InChIキー |
XTNGUQKDFGDXSJ-KKEQRHKBSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
正規SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![14-[[[(2S)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B11935059.png)





![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)

![butanedioate;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide](/img/structure/B11935122.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
